N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
CAS No.:
Cat. No.: VC15698302
Molecular Formula: C24H18BrN3O2
Molecular Weight: 460.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18BrN3O2 |
|---|---|
| Molecular Weight | 460.3 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C24H18BrN3O2/c1-30-23-12-11-18(25)13-17(23)15-26-28-24(29)20-14-22(16-7-3-2-4-8-16)27-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,28,29)/b26-15+ |
| Standard InChI Key | XUBPHNQPBNCVIB-CVKSISIWSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a complex organic compound that has garnered attention due to its unique structural features and potential applications. This compound combines a hydrazide functional group with a quinoline moiety, which may contribute to its biological activity and chemical reactivity.
Biological Activities and Potential Applications
Compounds with similar structures to N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide have been explored for their biological activities, including antimicrobial, antiviral, and anticancer properties. The quinoline moiety is known for its potential therapeutic applications, and the addition of a hydrazide group may enhance these properties.
Comparison with Similar Compounds
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide | Quinoline, Hydrazide, Bromo, Methoxy | Combination of quinoline and hydrazide groups |
| 5-Bromoacetohydrazide | Hydrazide, Bromo | Simpler structure without quinoline |
| 5-Methoxybenzohydrazide | Hydrazide, Methoxy | Does not contain bromine or quinoline |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume